3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction: The oxadiazole ring and sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for designing new pharmaceuticals with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological research: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, disrupting biological pathways. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity, while the oxadiazole ring can contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-((3-methyl-1,2,4-thiadiazol-5-yl)methyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
Uniqueness
The unique combination of chloro, fluoro, and oxadiazole groups in 3-chloro-4-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide provides it with distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specificity in its interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O3S/c1-6-14-10(18-15-6)5-13-19(16,17)7-2-3-9(12)8(11)4-7/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKKGHXQFYQNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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